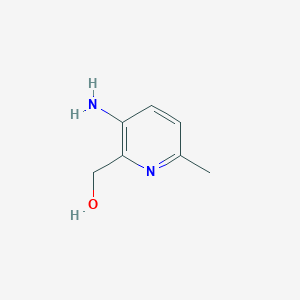

(3-amino-6-methylpyridin-2-yl)methanol

Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic naming of (3-amino-6-methylpyridin-2-yl)methanol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary IUPAC name identifies the pyridine ring as the parent structure, with positional numbering beginning from the nitrogen atom. The systematic nomenclature incorporates three distinct functional groups: an amino group at position 3, a methyl substituent at position 6, and a hydroxymethyl group attached to position 2 of the pyridine ring.

Alternative systematic names for this compound include 3-amino-6-methyl-2-hydroxymethylpyridine and 2-pyridinemethanol, 3-amino-6-methyl-, reflecting different approaches to naming the same molecular structure. The compound is also designated as 3-amino-6-methyl-2-pyridinemethanol in certain chemical databases, emphasizing the pyridinemethanol backbone with amino and methyl substituents. These naming variations demonstrate the flexibility within systematic nomenclature while maintaining chemical accuracy and structural clarity.

The positional designation follows the standard pyridine numbering system where the nitrogen atom occupies position 1, making the carbon atoms positions 2 through 6 in sequential order around the ring. This numbering system ensures unambiguous identification of substituent positions and facilitates clear communication within the scientific community. The hydroxymethyl group attached to position 2 creates a primary alcohol functionality that significantly influences the compound's chemical behavior and reactivity patterns.

Properties

IUPAC Name |

(3-amino-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHDBWQISAHSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292214 | |

| Record name | 3-Amino-6-methyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32398-86-0 | |

| Record name | 3-Amino-6-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32398-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Methyl 6-methylnicotinate to (3-amino-6-methylpyridin-2-yl)methanol

The predominant synthetic route to this compound involves the reduction of methyl 6-methylnicotinate or related esters. Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are the key reducing agents employed in various protocols.

These methods highlight the use of hydride reagents for ester reduction to the corresponding alcohol. LiAlH4 offers higher yields but requires stringent anhydrous and low-temperature conditions, while NaBH4 provides a milder alternative with moderate yields.

Alternative Reduction and Functionalization Routes

Additional literature indicates that the preparation of this compound can be integrated into multi-step syntheses involving condensation and ring-closing reactions, especially when targeting substituted pyridine derivatives with amino functionalities.

- Biocatalytic transamination has been employed in related piperidine derivatives synthesis, indicating potential enzymatic routes for selective amination steps in pyridine systems.

- Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic esters followed by hydrolysis, decarboxylation, and oxidation steps has been reported for related pyridinyl ethanone derivatives, which may be adapted for methanol derivatives with amino substitution.

Industrial-Scale Preparation Insights

A patented process outlines an industrially viable method for related pyridine ketosulfone intermediates, which involves:

- Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester.

- Hydrolysis and decarboxylation in sulfuric acid medium without acetic acid and hydrochloric acid mixture.

- In-situ oxidation using hydrogen peroxide without alkali metal tungstate to avoid tungsten contamination.

Although this process targets a ketosulfone, the stepwise control of hydrolysis, decarboxylation, and oxidation under controlled temperature and pH conditions provides valuable procedural knowledge applicable to the preparation of this compound analogues.

Summary Table of Key Preparation Methods

Detailed Research Findings and Notes

- Reduction Selectivity : LiAlH4 reduction must be carefully controlled at low temperatures to avoid over-reduction or side reactions. NaBH4 provides a safer alternative but with slightly lower yields.

- Workup Procedures : Filtration through Celite and drying over sodium sulfate are standard to remove inorganic residues and moisture.

- Purity Considerations : Industrial processes avoid metal catalysts that introduce impurities difficult to remove (e.g., tungsten), opting for hydrogen peroxide oxidation.

- Environmental and Economic Factors : Novel processes minimize hazardous acid mixtures and heavy metal catalysts, improving safety and cost-efficiency.

- Potential for Enzymatic Methods : Biocatalytic transamination demonstrates promise for stereoselective synthesis, though primarily reported for piperidine analogues.

Chemical Reactions Analysis

Types of Reactions: (3-amino-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

(3-amino-6-methylpyridin-2-yl)methanol serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.

- Reduction : Reduction can yield corresponding alcohol derivatives.

- Substitution : The amino group allows for substitution reactions to create diverse derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Typical Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO, CrO | Carboxylic acid derivatives |

| Reduction | LiAlH, NaBH | Alcohol derivatives |

| Substitution | Acyl chlorides, alkyl halides | Various substituted pyridine derivatives |

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes are significant in catalysis and materials science due to their unique electronic properties and stability.

Biological Applications

In biological research, this compound is utilized for studying enzyme mechanisms. Its structure allows it to interact with various biological targets, influencing enzyme activity and cellular functions. It serves as a precursor for synthesizing biologically active molecules, making it valuable in drug discovery and development.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential in therapeutic applications against diseases like cancer.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and agrochemicals. Its role as an intermediate in chemical synthesis highlights its importance in developing new materials and formulations .

Mechanism of Action

The mechanism of action of (3-amino-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions. The hydroxymethyl group allows for further functionalization, enabling the compound to interact with different biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Pyridine Derivatives and Their Substituents

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (3-Amino-6-methylpyridin-2-yl)methanol | -NH₂ (3), -CH₃ (6), -CH₂OH (2) | C₇H₁₀N₂O | 138.17 | 32398-86-0 |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | -F (6), pyrrolidine (1), -CH₂OH (3) | C₁₀H₁₃FN₂O | 208.22 | Not provided |

| (6-Iodopyridin-2-yl)-methanol | -I (6), -CH₂OH (2) | C₆H₆INO | 235.03 | Not provided |

| (3,6-Dichloro-5-methoxypyridin-2-yl)methanol | -Cl (3,6), -OCH₃ (5), -CH₂OH (2) | C₇H₇Cl₂NO₂ | 232.05 | Not provided |

| 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride | -CH₂NH₂ (6), -C=O (2) | C₆H₉N₂O·HCl | 160.61 | 95878-02-7 |

Key Observations :

Electronic Effects: The amino group (-NH₂) in the target compound is electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, fluorine (-F) and chlorine (-Cl) in analogs are electron-withdrawing, reducing ring reactivity . The hydroxymethyl (-CH₂OH) group enhances solubility in polar solvents compared to non-polar substituents like methyl (-CH₃) or halogens .

The hydrochloride salt of 6-(aminomethyl)pyridin-2(1H)-one (MW 160.61 g/mol) shows improved solubility due to ionic character, unlike the free base form of the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves protecting-group strategies for the amino group during reactions, as seen in analogous pyridine derivatives (e.g., acetic acid-mediated condensations in ). Halogenated analogs may require harsher conditions (e.g., iodination) .

Key Observations :

- The amino and hydroxyl groups in the target compound make it suitable for forming hydrogen bonds, enhancing its utility in drug design (e.g., kinase inhibitors) .

- Chlorinated derivatives (e.g., 3,6-dichloro analog) are more likely used in pesticides or herbicides, leveraging halogenated motifs common in agrochemicals .

Biological Activity

(3-Amino-6-methylpyridin-2-yl)methanol is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring with an amino group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Candida albicans | 0.004 mg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies indicate that this compound may modulate neurotransmitter systems, thereby influencing synaptic transmission and reducing neuroinflammation.

In animal models, it has shown promise in protecting neurons from amyloid-beta toxicity, a hallmark of Alzheimer's disease .

3. Anti-inflammatory Properties

Preliminary research suggests that this compound possesses anti-inflammatory properties. It may inhibit the activity of pro-inflammatory cytokines and enzymes, making it a candidate for further exploration in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of pyridine compounds demonstrated that this compound exhibited superior antibacterial activity compared to other related compounds. The study utilized standard disk diffusion methods to assess efficacy against multiple bacterial strains .

Case Study 2: Neuroprotection in Alzheimer's Models

In a controlled experiment involving transgenic mice, this compound was administered to evaluate its effects on cognitive decline associated with amyloid-beta accumulation. Results indicated improved memory retention and reduced neuroinflammatory markers compared to control groups .

Synthesis Methods

Various synthetic approaches have been documented for producing this compound:

Q & A

Q. What are the optimized synthetic routes for (3-amino-6-methylpyridin-2-yl)methanol, and how can purity be ensured?

- Methodological Answer : A common approach involves starting with a halogenated pyridine precursor (e.g., 3-chloro-6-methylpyridin-2-yl)methanol. Amination can be achieved via nucleophilic substitution using aqueous ammonia under reflux in a polar aprotic solvent like DMSO. Reduction of intermediate esters or ketones to the alcohol group may require LiAlH₄ or NaBH₄, depending on steric hindrance . Post-synthesis, purity is validated using HPLC (C18 column, methanol/water gradient) and NMR (DMSO-d₆, δ 4.5–5.0 ppm for -CH₂OH and δ 6.5–7.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amino (-NH₂, δ 5.5–6.0 ppm) and hydroxyl (-OH, δ 2.5–3.5 ppm) protons. Aromatic protons appear as distinct singlets due to substituent symmetry .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CH₂OH).

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1050–1100 cm⁻¹ (C-O stretch) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amino group and photodegradation. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways or regioselectivity for derivatives of this compound?

- Methodological Answer : AI-driven retrosynthesis platforms (e.g., IBM RXN) can prioritize routes based on atom economy and step efficiency. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model regioselectivity in electrophilic substitutions, such as nitration or halogenation, by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in spectral data or biological activity assays?

- Methodological Answer :

- Spectral Discrepancies : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with synthetic intermediates to trace impurities .

- Biological Assays : Replicate under controlled conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to confirm activity .

Q. How can QSAR models predict the biological activity of this compound derivatives?

- Methodological Answer : Develop QSAR models using descriptors like logP, H-bond donors/acceptors, and topological polar surface area. Train models with datasets of pyridine derivatives (e.g., antimicrobial IC₅₀ values) and validate via leave-one-out cross-validation. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The amino group directs electrophilic substitution at the para position, while the methyl group enhances steric effects. In Suzuki-Miyaura couplings, DFT studies show that Pd(0) preferentially coordinates to the pyridine nitrogen, activating the C-2 position for aryl boronic acid coupling .

Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

- Methodological Answer : Fluorination at the 5-position increases lipophilicity (logP +0.5) and metabolic stability, as shown in comparative studies with (6-fluoro-2-methylpyridin-3-yl)methanol analogs. Solubility assays (shake-flask method) in PBS (pH 7.4) quantify changes in aqueous solubility .

Q. What analytical methods identify degradation products under stress conditions?

- Methodological Answer : Forced degradation (acid/base hydrolysis, oxidative H₂O₂) followed by LC-MS/MS (Q-TOF) identifies major degradation products. For example, oxidation of the amino group yields a nitro derivative (m/z +16), while esterification of the alcohol produces a methyl ether (m/z +14) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.